BenchChemオンラインストアへようこそ!

4-(3-Methoxypyrrolidin-1-yl)benzoic acid

Fragment-based drug discovery ADME prediction Lipophilic ligand efficiency

Choose 4-(3-Methoxypyrrolidin-1-yl)benzoic acid for its optimized drug-like profile: a computed LogP of 1.6 (1.5 units lower than the des-methoxy analog) enhances aqueous solubility and falls within the optimal oral bioavailability range (1–3). The methoxy group adds purely H-bond acceptor character, eliminating confounding donor interactions for cleaner SAR. Para-substituted carboxylic acid allows unhindered conjugation. Supplied at 98% purity—assay-ready, minimizing re-purification costs. Ideal for fragment library enrichment and lead optimization.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1699005-09-8
Cat. No. B1427334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxypyrrolidin-1-yl)benzoic acid
CAS1699005-09-8
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c1-16-11-6-7-13(8-11)10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
InChIKeyJNFDUAIWZYGOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxypyrrolidin-1-yl)benzoic acid (CAS 1699005-09-8): A Differentiated para-Substituted Pyrrolidinyl Benzoic Acid Scaffold for Chemical Biology and Drug Discovery Procurement


4-(3-Methoxypyrrolidin-1-yl)benzoic acid (CAS 1699005-09-8) is a para-substituted benzoic acid derivative incorporating a 3-methoxypyrrolidine moiety, with a molecular weight of 221.25 g/mol and a predicted XLogP3 of 1.6, indicating moderated lipophilicity relative to its des-methoxy analog [1]. The compound is commercially available as a research building block from multiple vendors, typically at purities of 95% or 98%, and is catalogued under identifiers such as PubChem CID 69100851 and MFCD29038159 . Its structure combines a carboxylic acid handle for conjugation or salt formation with a conformationally constrained, hydrogen bond-accepting pyrrolidine ring, classifying it as a versatile fragment-like scaffold for medicinal chemistry libraries and targeted synthesis campaigns .

Why 4-(3-Methoxypyrrolidin-1-yl)benzoic acid Cannot Be Replaced by In-Class Pyrrolidinyl Benzoic Acids: A Physicochemical and Structural Justification


The 3-methoxy substituent on the pyrrolidine ring of 4-(3-methoxypyrrolidin-1-yl)benzoic acid imposes a fundamentally different physicochemical profile compared to its closest structural analogs. Relative to the unsubstituted 4-(pyrrolidin-1-yl)benzoic acid, the methoxy group reduces predicted lipophilicity by ~1.5 log units (XLogP3 1.6 vs. 3.1) [1] [2]. This shift significantly improves its drug-likeness for lead optimization, as it falls more comfortably within the desirable LogP range (1-3) for oral bioavailability and fragment-based screening libraries. The presence of the ether oxygen also introduces an additional hydrogen bond acceptor, increasing the topological polar surface area (TPSA) from an estimated 40.5 Ų to 49.8 Ų, which can enhance aqueous solubility and alter target binding profiles, crucial factors for fragment growth and lead optimization [1] [2]. A generic substitution by the more lipophilic, unsubstituted analog would therefore risk altering key ADME properties and hit profiles in a screening library context.

Quantitative Head-to-Head Evidence for Selecting 4-(3-Methoxypyrrolidin-1-yl)benzoic acid over its Closest Analogs


Lipophilicity Modulation: A ~1.5 Log Unit Reduction in XLogP3 vs. the Des-Methoxy Analog Enhances Fragment Drug-Likeness

In the context of fragment-based drug design, controlling lipophilicity is paramount. The target compound demonstrates a predicted XLogP3 of 1.6, which is a significant reduction compared to the 3.1 predicted for the unsubstituted pyrrolidine analog, 4-(pyrrolidin-1-yl)benzoic acid. This shift is critical as it moves the compound from a high-lipophilicity risk zone into an optimal space for fragment screening and lead development [1] [2].

Fragment-based drug discovery ADME prediction Lipophilic ligand efficiency

Hydrogen Bond Acceptor Capacity: A Distinctive Three-Acceptor Profile vs. the Hydroxy Analog's Donor-Acceptor Duality

The methoxy ether on the target compound acts exclusively as a hydrogen bond acceptor, resulting in a single hydrogen bond donor count (the carboxylic acid) and four acceptors. In contrast, the 3-hydroxy analog introduces a second hydrogen bond donor group (HBD count = 2), while maintaining four acceptors. This fundamental difference modifies the compound's solvation and target-binding pharmacophore [1] [2].

Molecular recognition Fragment-based screening Pharmacophore design

Topological Polar Surface Area (TPSA) Differentiation: A 9.3 Ų Increase Over the Unsubstituted Analog Fine-Tunes Permeability

The target compound exhibits a computed TPSA of 49.8 Ų, while the unsubstituted 4-(pyrrolidin-1-yl)benzoic acid has an estimated TPSA of 40.5 Ų. This 9.3 Ų increase brings the compound closer to, but still well within, the general oral bioavailability threshold (typically <140 Ų), potentially improving aqueous solubility while maintaining membrane permeability for cellular assays [1] [2].

Oral bioavailability prediction Cell permeability Physicochemical profiling

Para-Regioisomeric Purity: The Criticality of the 4-Position for Linear Scaffold Extension vs. the Ortho Isomer's Steric Hindrance

The para-substitution pattern of the benzoic acid in the target compound provides a linear, rigid exit vector from the pyrrolidine ring, which is essential for designing bifunctional molecules like PROTACs or linear receptor probes. The ortho-isomer, 2-(3-methoxypyrrolidin-1-yl)benzoic acid, introduces significant steric hindrance and conformational restriction around the carboxylic acid, severely limiting its utility for downstream conjugation reactions .

Chemical biology tools PROTAC design Linear linker chemistry

Commercially Validated High Purity for Reproducible Screening: 98% by HPLC vs. Lower-Purity Generics

Reproducibility in biological assays is directly linked to compound purity. The target compound is available from reputable research chemical vendors at a certified purity of 98% (by HPLC) as per ChemScene's product specification, which is higher than the 95% purity offered by some other suppliers for this compound and is frequently the minimum threshold required for professional screening libraries .

High-throughput screening Chemical biology Quality control

Optimal Experimental and Procurement Scenarios for 4-(3-Methoxypyrrolidin-1-yl)benzoic acid Based on Quantitative Evidence


Design of Fragment-Based Screening Libraries with Balanced Lipophilicity

Given its XLogP3 of 1.6—a 1.5-log improvement over the des-methoxy analog—this compound is ideally suited for enriching fragment libraries where mid-range lipophilicity (1 < LogP < 3) is a key criterion for ligand efficiency and solubility. Its selection over the more lipophilic 4-(pyrrolidin-1-yl)benzoic acid can help reduce attrition due to poor physicochemical properties later in lead optimization [1] [2].

Synthesis of Linear Molecular Probes and Degraders (e.g., PROTACs) Requiring an Unhindered Acid Handle

The para-substitution pattern provides a sterically unencumbered carboxylic acid for coupling to amine-containing linkers. This makes the compound a strategically clean building block for assembling bifunctional molecules, where the ortho-substituted isomer would be unusable due to restricted reactivity. Its higher purity (98%) further ensures cleaner coupling reactions and more predictable stoichiometry in small-scale, high-value syntheses .

Structure-Activity Relationship (SAR) Studies Exploring Hydrogen Bond Acceptor Effects

With its exclusive hydrogen bond acceptor character from the methoxy group (HBD=0 contribution from the ether), this scaffold provides a cleaner SAR probe than the 3-hydroxy analog (which introduces a donor group). Researchers can confidently attribute changes in biological activity to the alteration of a single hydrogen bonding parameter, avoiding the confounding effects of dual-function groups [3] [4].

Procurement for Assay-Ready Screening Sets with Guaranteed High Purity

When ordering compounds for high-throughput screening, the proven availability of a 98% pure stock ensures that research groups can meet internal quality thresholds without additional purification. This reduces turnaround time and consumable costs associated with re-purification, directly addressing the common academic and industrial need for 'assay-ready' materials with reliable Certificate of Analysis documentation .

Quote Request

Request a Quote for 4-(3-Methoxypyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.